physicochemical properties of Methyl benzofuran-7-carboxylate
physicochemical properties of Methyl benzofuran-7-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl Benzofuran-7-carboxylate
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety is a privileged heterocyclic system deeply embedded in the landscape of natural products and medicinal chemistry. Its derivatives are recognized for a vast spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This inherent biological relevance makes benzofuran-based molecules, such as Methyl benzofuran-7-carboxylate, critical starting materials and key intermediates in the synthesis of novel therapeutic agents.[1] Understanding the fundamental physicochemical properties of this specific ester is paramount for researchers in drug discovery and process development, as these characteristics govern its reactivity, solubility, formulation, and analytical characterization.
This guide provides a comprehensive overview of Methyl benzofuran-7-carboxylate, moving beyond a simple data sheet to offer insights into the causality behind its properties and the experimental logic for its characterization and handling.
Core Physicochemical & Structural Characteristics
Methyl benzofuran-7-carboxylate (CAS No. 99517-45-0) is a key building block for more complex molecules.[3][4][5] Its fundamental properties dictate its behavior in both storage and reaction environments. The ester functionality provides a reactive handle for saponification to the corresponding carboxylic acid or for transesterification and amidation reactions, which are common steps in the elaboration of drug candidates.[6]
Summary of Key Properties
| Property | Value | Source(s) |
| CAS Number | 99517-45-0 | [3][4] |
| Molecular Formula | C₁₀H₈O₃ | [3][4] |
| Molecular Weight | 176.17 g/mol | [3][4] |
| Appearance | Beige solid, semi-solid, or oil | [3] |
| Melting Point | 35-36 °C (literature) | [3] |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available | [3] |
| Storage Conditions | Store sealed in a dry place at room temperature (20-22 °C) | [3] |
Synthesis and Purification Workflow
The synthesis of benzofuran carboxylates can be achieved through several established routes. A common and practical approach involves the copper-catalyzed intramolecular C-O bond formation from appropriate precursors.[7] Another widely used method is the reaction of substituted salicylaldehydes with haloacetates followed by cyclization.[8][9]
Below is a generalized workflow for the synthesis and purification of a benzofuran ester, illustrating the critical decision points and validation steps inherent in the process.
Caption: Standard workflow for determining the melting point of a solid compound.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and assessing the purity of Methyl benzofuran-7-carboxylate. While specific spectra require experimental acquisition, the expected characteristic signals can be predicted based on its molecular structure. [5]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide a unique fingerprint. Key expected signals include:
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A singlet integrating to 3 protons for the methyl ester (-OCH₃) group, likely in the 3.8-4.0 ppm region.
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Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene and furan rings. The specific coupling patterns will confirm the 7-substitution pattern.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals.
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A signal for the ester carbonyl carbon (C=O) in the highly deshielded region of 160-180 ppm. [10] * A signal for the methyl ester carbon (-OCH₃) around 50-55 ppm.
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Multiple signals in the 100-150 ppm range for the sp²-hybridized carbons of the aromatic and furan rings.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
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A strong, sharp absorption band around 1720-1730 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester. [11] * Several bands corresponding to C-O stretching vibrations in the 1300-1000 cm⁻¹ region. [11] * C-H stretching bands for the aromatic rings will appear just above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹. [11]* Mass Spectrometry (MS): In its mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, 176.17. [3]
-
Reactivity and Applications in Drug Development
Benzofuran derivatives are of high interest due to their versatile reactivity and biological significance. [2]
-
Hydrolysis: The ester group of Methyl benzofuran-7-carboxylate can be readily hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide in methanol) to yield benzofuran-7-carboxylic acid. [6]This acid is often the more versatile intermediate for amide coupling reactions, a cornerstone of medicinal chemistry for building complex molecules.
-
Electrophilic Aromatic Substitution: The benzofuran ring system can undergo electrophilic substitution reactions such as halogenation or Friedel-Crafts reactions. [12]The position of substitution is directed by the existing groups on the ring. These reactions allow for the introduction of further diversity and functionality.
-
Scaffold for Bioactive Molecules: The core structure is a valuable starting point for synthesizing compounds with potential therapeutic applications. Benzofurans have been incorporated into molecules targeting a wide array of diseases. [1]
Safety, Handling, and Storage
Proper handling of any chemical reagent is crucial for laboratory safety. Methyl benzofuran-7-carboxylate has associated hazards that require specific precautions.
Hazard Identification
Based on available safety data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [13]* Personal Protective Equipment (PPE):
-
Hygiene Practices: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. [13]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [13]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [13]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [13]* If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.
References
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American Elements. 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 33105, 7-Methylbenzofuran. Available from: [Link]
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HETEROCYCLES. A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. 2008;75(12):2973. Available from: [Link]
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Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. 2021;60B:767-774. Available from: [Link]
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Chem-Net. 92810-80-5_methyl 2-methyl-1-benzofuran-7-carboxylate. Available from: [Link]
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ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. Available from: [Link]
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Pharmaffiliates. Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. Available from: [Link]
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PubChemLite. 7-methyl-1-benzofuran-2-carboxylic acid (C10H8O3). Available from: [Link]
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MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. 2019. Available from: [Link]
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Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. 2020. Available from: [Link]
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Physical Chemistry Research. A Density Functional Theory Study. 2022;10(1):105-125. Available from: [Link]
- Google Patents. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
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